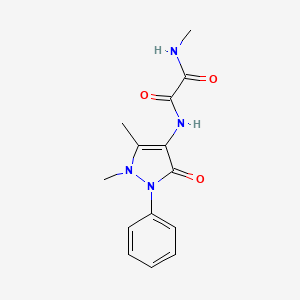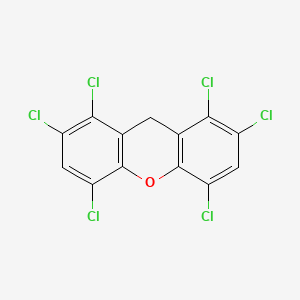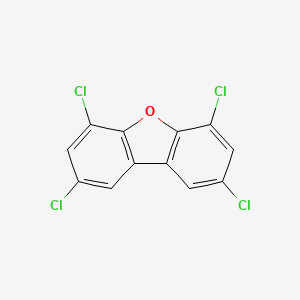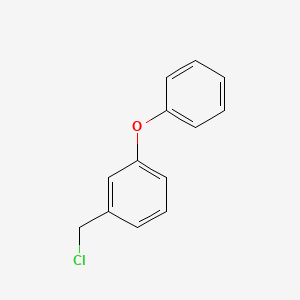
3-Phenoxybenzyl chloride
概述
描述
3-Phenoxybenzyl chloride is an organic compound with the molecular formula C13H11ClO. It is a chlorinated derivative of benzyl chloride, characterized by the presence of a phenoxy group attached to the benzyl moiety. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 3-phenoxytoluene with bromine at elevated temperatures to yield 3-phenoxybenzyl bromide, which is then treated with a suitable chloride source to obtain this compound . Another method involves the direct chlorination of 3-phenoxytoluene using phosphorus halides .
Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of 3-phenoxytoluene using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3-Phenoxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include 3-phenoxybenzyl alcohol, 3-phenoxybenzyl amine, and other substituted derivatives.
Oxidation Reactions: Major products include 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid.
科学研究应用
3-Phenoxybenzyl chloride has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Phenoxybenzyl chloride involves its reactivity as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The phenoxy group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
相似化合物的比较
3-Phenoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a chlorine atom.
3-Phenoxybenzaldehyde: Contains an aldehyde group instead of a chlorine atom.
3-Phenoxybenzoic acid: Contains a carboxylic acid group instead of a chlorine atom.
Uniqueness: 3-Phenoxybenzyl chloride is unique due to its high reactivity as an electrophile, making it a versatile intermediate in various chemical reactions. Its phenoxy group provides additional stability and reactivity, distinguishing it from other benzyl chloride derivatives .
属性
IUPAC Name |
1-(chloromethyl)-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVTGFWFHQVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202128 | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53874-66-1 | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53874-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053874661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenoxybenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R767G4B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key toxicological findings for 3-Phenoxybenzyl chloride in the context of water reservoirs?
A1: The research primarily focuses on the impact of this compound on water quality and its potential risks. Key findings include:
- Organoleptic Impact: The threshold concentration affecting the odor of water was determined to be 0.03 mg/L [].
- Impact on Aquatic Life: The study found that this compound inhibited Biochemical Oxygen Demand (BOD) at a concentration of 0.3 mg/L, indicating potential harm to aquatic life [].
- Toxicity Profile: While the compound exhibited low toxicity when administered parenterally, it showed high toxicity when administered subcutaneously, indicating route-dependent toxicity []. It also demonstrated embryotoxic effects [].
- Maximum Allowable Concentration (MAC): Based on the organoleptic effect (odor), a MAC of 0.03 mg/L was recommended for water reservoirs [].
Q2: What are the environmental concerns associated with this compound?
A2: The research highlights the potential for this compound to contaminate water reservoirs, impacting both water quality and aquatic life []. The compound's inhibitory effect on BOD suggests it could disrupt the delicate balance of aquatic ecosystems []. Further research is needed to fully understand its degradation pathways and long-term ecological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

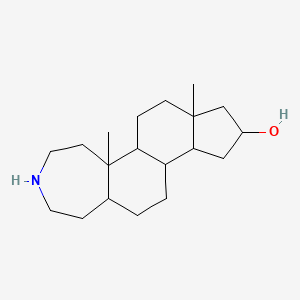
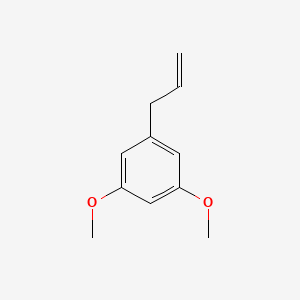
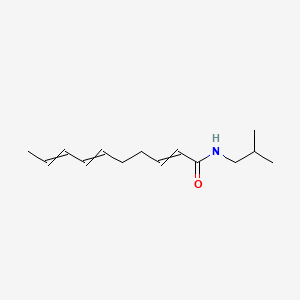
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
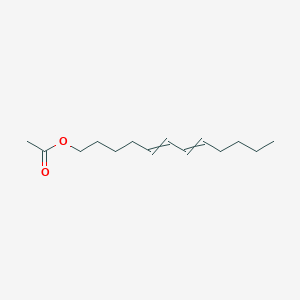
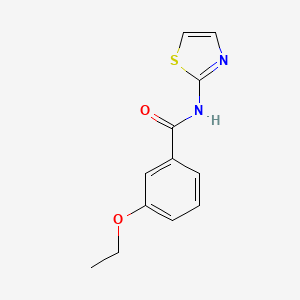
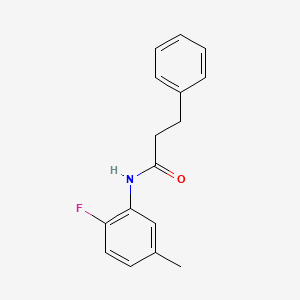
![DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE](/img/structure/B1211011.png)
